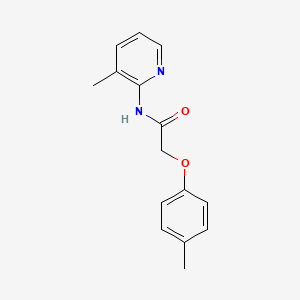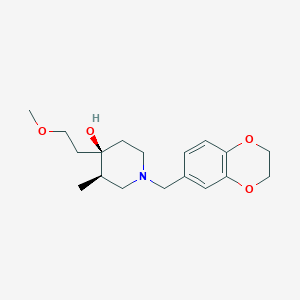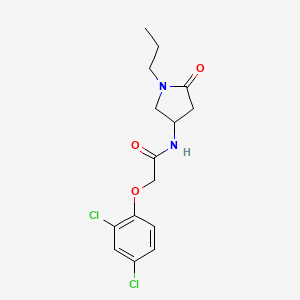![molecular formula C19H27N3O3 B5667257 1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone](/img/structure/B5667257.png)
1-(4-{[(3R*,4R*)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)-1-pyrrolidinyl]carbonyl}phenyl)-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of complex pyrrolidinone derivatives often involves multistep chemical reactions, including the formation of key intermediate compounds. Such processes might involve the use of N-substituted pyrrolidinones or related structures as building blocks, leveraging reactions like acylation, amidation, and various forms of condensation to construct the pyrrolidinone core with specific functional groups attached (Moser, Bertolasi, & Vaughan, 2005; Ornik, Čadež, Stanovnik, & Tislér, 1990).
Molecular Structure Analysis
The molecular structure of pyrrolidinone derivatives, including our molecule of interest, is characterized by X-ray crystallography, revealing detailed geometries such as bond lengths, angles, and conformations. These compounds often display complex hydrogen bonding patterns and may form crystalline structures that elucidate their stereochemical configurations (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015).
Chemical Reactions and Properties
Pyrrolidinone derivatives undergo a range of chemical reactions, including nucleophilic substitutions and enamine formation, which are crucial for modifying the molecular structure to achieve desired chemical properties. The reactivity can be influenced by the presence of dimethylamino groups, which can partake in various chemical transformations, including acylations and transaminations (Liu, Ma, Liu, & Wang, 2014; Toplak, Svete, Stanovnik, & Grdadolnik, 1999).
Physical Properties Analysis
The physical properties of such molecules, including solubility, melting points, and crystalline structure, are closely related to their molecular architecture. The presence of hydroxymethyl and dimethylamino groups can affect the molecule's polarity, impacting its solubility in organic solvents or water (Busto, Gotor‐Fernández, & Gotor, 2006; Karlsen, Kolsaker, Romming, & Uggerud, 2002).
Chemical Properties Analysis
Chemical properties, such as acidity, basicity, and reactivity towards different reagents, are determined by the functional groups present in the molecule. The dimethylamino and pyrrolidinone moieties contribute to the molecule's basicity and its ability to participate in hydrogen bonding and other non-covalent interactions, which can be crucial for its interactions with biological molecules or materials (Ulaş, 2021; Singh, Rawat, & Sahu, 2014).
- (Moser, Bertolasi, & Vaughan, 2005)
- (Ornik, Čadež, Stanovnik, & Tislér, 1990)
- (Ganapathy, Jayarajan, Vasuki, & Sanmargam, 2015)
- (Liu, Ma, Liu, & Wang, 2014)
- (Toplak, Svete, Stanovnik, & Grdadolnik, 1999)
- (Busto, Gotor‐Fernández, & Gotor, 2006)
- (Karlsen, Kolsaker, Romming, & Uggerud, 2002)
- (Ulaş, 2021)
- (Singh, Rawat, & Sahu, 2014)
Propriétés
IUPAC Name |
1-[4-[(3R,4R)-3-[(dimethylamino)methyl]-4-(hydroxymethyl)pyrrolidine-1-carbonyl]phenyl]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O3/c1-20(2)10-15-11-21(12-16(15)13-23)19(25)14-5-7-17(8-6-14)22-9-3-4-18(22)24/h5-8,15-16,23H,3-4,9-13H2,1-2H3/t15-,16-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGWIVNAMJKYHW-HZPDHXFCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1CN(CC1CO)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C[C@@H]1CN(C[C@@H]1CO)C(=O)C2=CC=C(C=C2)N3CCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[4-(2-methyl-1H-imidazol-1-yl)benzyl]-2-(1H-pyrazol-1-yl)butanamide](/img/structure/B5667191.png)

![N-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-5-(1H-pyrazol-1-ylmethyl)-2-furamide](/img/structure/B5667198.png)
![7-{4-[(butylthio)methyl]-5-methyl-2-furoyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5667202.png)
![2-[4-(3-bromo-4-fluorobenzyl)-1-piperazinyl]ethanol](/img/structure/B5667207.png)
![2-(methylthio)-3-({3-[1-(pyridin-2-ylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)pyridine](/img/structure/B5667209.png)

![1-[2-(1H-pyrrol-1-yl)ethyl]-4-[3-(4H-1,2,4-triazol-4-yl)benzoyl]piperazine](/img/structure/B5667222.png)
![N-{[(2-bromo-4-methylphenyl)amino]carbonothioyl}-3,3-dimethylbutanamide](/img/structure/B5667235.png)
![N-[2-(methylthio)phenyl]-3-(1-pyrrolidinylsulfonyl)benzamide](/img/structure/B5667238.png)
![2-[4-(methylthio)benzyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B5667252.png)

